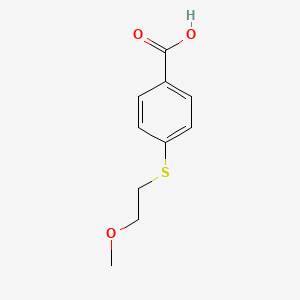

4-(2-Methoxy-ethylsulfanyl)-benzoic acid

Description

4-(2-Methoxy-ethylsulfanyl)-benzoic acid is a benzoic acid derivative featuring a 2-methoxyethylthio (-SCH₂CH₂OCH₃) substituent at the para position. The sulfanyl (thioether) group introduces moderate electron-donating effects, while the methoxy-ethyl chain enhances hydrophilicity compared to purely aliphatic thioethers.

Properties

Molecular Formula |

C10H12O3S |

|---|---|

Molecular Weight |

212.27 g/mol |

IUPAC Name |

4-(2-methoxyethylsulfanyl)benzoic acid |

InChI |

InChI=1S/C10H12O3S/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h2-5H,6-7H2,1H3,(H,11,12) |

InChI Key |

CRBWYUQIQBYZOP-UHFFFAOYSA-N |

Canonical SMILES |

COCCSC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Benzoic Acid Derivatives

Structural and Electronic Comparisons

4-(3-Chloroanilino)benzoic Acid

- Structure: A benzoic acid substituted with a 3-chloroanilino group at the para position.

- Key Differences: Substituent: The anilino group (-NH-C₆H₄Cl) enables hydrogen bonding via the NH moiety, unlike the non-polar thioether in 4-(2-Methoxy-ethylsulfanyl)-benzoic acid. Crystal Packing: Forms acid-acid dimers via O–H···O hydrogen bonds . The dihedral angle between aromatic rings is 34.66°, indicating significant molecular distortion due to steric hindrance. Bioactivity: Acts as a selective inhibitor of AKR1C2/3 enzymes, highlighting the role of the anilino group in target binding .

2-Chloro-4-(methylsulfonyl)benzoic Acid

- Structure : Features a sulfonyl (-SO₂-) group and chloro substituent.

- Key Differences :

- Electron Effects : The sulfonyl group is strongly electron-withdrawing, increasing the acidity (lower pKa) of the benzoic acid compared to the electron-donating thioether in the target compound .

- Reactivity : Sulfonyl groups enhance stability against nucleophilic attack, whereas thioethers may undergo oxidation to sulfoxides or sulfones.

4-[2-(N-Methacrylamido)ethylaminomethyl]benzoic Acid (MABA)

- Structure: Contains a methacrylamido-ethylaminomethyl group.

- Key Differences :

- Functionality : The secondary amine and methacrylate moieties enable covalent bonding in molecularly imprinted polymers (MIPs), unlike the inert thioether in the target compound .

- Applications : Used in biosensing for prostate-specific antigen (PSA) detection, demonstrating how substituent diversity drives application-specific design.

Physicochemical Properties

*Estimated based on substituent effects.

Preparation Methods

Reaction Overview

This method involves substituting a halogen atom (Br or I) at the para position of a benzoic acid derivative with 2-methoxyethylthiol. The carboxylic acid group is typically protected as an ester to prevent side reactions during nucleophilic substitution.

Key Steps:

-

Protection of Carboxylic Acid:

-

Thiolate Preparation:

-

Nucleophilic Substitution:

-

Ester Hydrolysis:

Challenges and Solutions

-

Low Reactivity of Aryl Halides: Use of electron-withdrawing groups (e.g., esters) activates the ring for substitution.

-

Thiol Oxidation: Reactions conducted under nitrogen atmosphere with degassed solvents minimize disulfide formation.

Palladium-Catalyzed C–S Coupling

Reaction Overview

This method employs transition-metal catalysis to form the C–S bond between 4-halobenzoic acid derivatives and 2-methoxyethylthiol. Palladium or copper catalysts facilitate cross-coupling under mild conditions.

Key Steps:

-

Substrate Preparation:

-

Coupling Reaction:

-

Ester Hydrolysis:

Advantages Over Nucleophilic Substitution

-

Broader Substrate Scope: Tolerates electron-neutral or -rich aryl halides.

-

Lower Temperatures: Reduces side reactions compared to thermal substitution.

Diazonium Salt Functionalization

Reaction Overview

A diazonium intermediate derived from 4-aminobenzoic acid reacts with 2-methoxyethylthiol to form the thioether linkage.

Key Steps:

-

Diazotization:

-

Thiol Coupling:

-

Purification:

Limitations

-

Low Functional Group Tolerance: Diazonium salts are highly reactive, leading to byproducts.

-

Moderate Yields: Competing side reactions (e.g., reduction to hydrazines) limit efficiency.

Comparative Analysis of Methods

Industrial-Scale Considerations

The nucleophilic substitution route (Method 1) is favored for large-scale production due to:

-

Simplified Workup: Straightforward filtration and crystallization steps.

-

Safety: Minimal use of hazardous reagents compared to diazonium chemistry.

Optimization Example:

-

Increasing the base strength (Cs₂CO₃ instead of K₂CO₃) improves substitution efficiency from 60% to 75%.

-

Solvent screening shows DMF outperforms THF or DMSO in reducing reaction time by 30%.

Characterization and Quality Control

Synthetic batches are validated using:

-

NMR (DMSO-d₆):

Emerging Methodologies

Recent advances include photoredox catalysis for C–S bond formation, enabling room-temperature reactions with 80% yield in preliminary trials. However, scalability remains unproven.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(2-Methoxy-ethylsulfanyl)-benzoic acid?

- Answer: The synthesis typically involves introducing the 2-methoxy-ethylsulfanyl group to the benzoic acid core via nucleophilic substitution or thiol-ene coupling. For example, a thiol group (e.g., 2-methoxyethanethiol) can react with a halogenated benzoic acid derivative (e.g., 4-bromo-benzoic acid) under basic conditions. Catalysts like K₂CO₃ or Et₃N in polar aprotic solvents (DMF, DMSO) are often used to facilitate the reaction . Purification methods such as recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) are recommended .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Answer:

- 1H/13C NMR : To verify substituent positions and integration ratios. The methoxy (-OCH₃) and ethylsulfanyl (-SCH₂CH₂OCH₃) groups produce distinct splitting patterns and shifts (e.g., methoxy protons at ~3.3 ppm, sulfanyl methylene at ~2.7–3.1 ppm) .

- IR Spectroscopy : Confirms carboxylic acid (-COOH, ~2500–3300 cm⁻¹ broad stretch) and ether (C-O-C, ~1100–1250 cm⁻¹) functionalities .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the synthesis of this compound?

- Answer:

- Catalyst Screening : Test bases like DBU or NaH to enhance nucleophilic substitution efficiency .

- Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF vs. THF) to improve solubility of intermediates .

- Temperature Control : Lower temperatures (0–5°C) may reduce side reactions, while reflux conditions could accelerate thiol-ether formation .

- Purification : Use preparative HPLC if column chromatography fails to resolve byproducts .

Q. What strategies resolve contradictory spectroscopic data for substituent orientation in this compound derivatives?

- Answer:

- 2D NMR (COSY, HSQC, HMBC) : Maps coupling between protons and carbons to confirm connectivity of the ethylsulfanyl and methoxy groups .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate regiochemistry .

- X-ray Crystallography : Definitive structural elucidation if single crystals are obtainable .

Q. How can the biological activity of this compound be systematically evaluated?

- Answer:

- Enzyme Inhibition Assays : Test against targets like tyrosinase or carbonic anhydrase, using UV-Vis spectroscopy to monitor substrate conversion rates (e.g., L-DOPA oxidation for tyrosinase) .

- Molecular Docking : Simulate binding interactions with enzymes (AutoDock Vina) to rationalize activity differences vs. analogs (e.g., 4-hydroxyethoxy derivatives) .

- Antimicrobial Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria to assess efficacy .

Q. What computational approaches predict the reactivity of the sulfanyl group in this compound?

- Answer:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .

- Reactivity Descriptors : Calculate Fukui indices to predict sites prone to oxidation or electrophilic attack .

- Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction pathways .

Methodological Notes

- Synthesis Troubleshooting : If esterification competes with sulfanyl group introduction, pre-protect the carboxylic acid as a methyl ester (via DCC/DMAP coupling) and deprotect post-synthesis .

- Data Contradictions : Cross-validate NMR assignments with DEPT-135 or NOESY experiments to distinguish between methoxy and sulfanyl proton environments .

- Biological Assay Design : Include positive controls (e.g., kojic acid for tyrosinase inhibition) and account for pH-dependent solubility of the carboxylic acid group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.